molecular formula C17H11Cl2N3OS2 B2994198 5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-87-7

5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2994198
CAS RN: 942004-87-7
M. Wt: 408.32
InChI Key: CPPUIXJKTAWSID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused thiazole and pyridazine rings, along with the attached dichlorobenzyl and thiophen-2-yl groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the dichlorobenzyl and thiophen-2-yl groups could make the compound susceptible to reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fused thiazole and pyridazine rings, as well as the attached dichlorobenzyl and thiophen-2-yl groups. These groups could influence properties such as the compound’s solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of thiazolo[4,5-d]pyridazin-4(5H)-one scaffolds in chemical synthesis. For instance, studies involving the synthesis of new pyrimidine derivatives, pyridazinone derivatives containing 1,3,4-thiadiazole moieties, and [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones have been reported. These works highlight the compound's role in facilitating the development of novel chemical entities with potential therapeutic applications (E. Akbas et al., 2018), (Junhu Qin et al., 2020), (A. Demchenko et al., 2015).

Antioxidant Properties

The antioxidant properties of derivatives have been explored, showing some compounds' ability to scavenge free radicals effectively. This suggests potential applications in developing antioxidant therapies or as part of a compound library for further pharmacological studies (E. Akbas et al., 2018).

Antitumor Activity

Research into pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has indicated promising antitumor activities, suggesting these compounds as potential leads for developing new anticancer agents. Such studies are crucial in identifying novel therapeutic strategies against various cancer types (Junhu Qin et al., 2020).

Biological Activity

The synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones has provided insights into their analgesic and anti-inflammatory activities, underscoring the potential for these compounds in pain and inflammation management. This line of research supports the broader application of such derivatives in therapeutic discovery and development processes (A. Demchenko et al., 2015).

Future Directions

Future research on this compound could involve further investigation of its synthesis, as well as studies to determine its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the influence of the dichlorobenzyl and thiophen-2-yl groups on the compound’s properties and reactivity .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)12(19)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPUIXJKTAWSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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